Seproxetine hydrochloride
Overview
Description
Seproxetine, also known as (S)-norfluoxetine, is a selective serotonin reuptake inhibitor (SSRI). It is the S enantiomer of norfluoxetine, the main active metabolite of the widely used antidepressant fluoxetine . It is nearly 4 times more selective for stimulating neurosteroid synthesis relative to serotonin reuptake inhibition than fluoxetine .
Molecular Structure Analysis
The molecular formula of Seproxetine is C16H16F3NO . The molar mass is 295.305 g/mol . Unfortunately, the specific 3D structure analysis is not available in the sources retrieved.
Scientific Research Applications
Chromatographic Analysis
Seproxetine hydrochloride has been utilized in the field of chromatography. A study by Risley, Sharp, and Palmer (1996) evaluated a new pepsin chiral stationary phase (CSP) using seproxetine hydrochloride as a test analyte. This research focused on optimizing chromatographic properties like pH, flow rate, buffer strength, and organic concentration to achieve optimal and robust conditions for separating seproxetine hydrochloride from other substances (Risley, Sharp, & Palmer, 1996).
Drug-Excipient Interactions
Schildcrout, Risley, and Kleemann (1993) investigated the interactions of seproxetine maleate hemi-hydrate with various excipients like pregelatinized starch, lactose, and talc. Their study revealed unique chemical and thermal dependencies in these interactions, indicating the importance of excipient selection in pharmaceutical formulations (Schildcrout, Risley, & Kleemann, 1993).
Charge-Transfer Complexation Studies
Al-Humaidi and Refat (2021) conducted a study on the charge-transfer interactions between seproxetine and various π-electron acceptors in liquid and solid forms. This research provides insights into the quantitative analysis and characterization of seproxetine in different states, which is significant for understanding its properties and potential applications (Al-Humaidi & Refat, 2021).
Molecular Docking and Dynamics
Alsanie et al. (2022) explored the charge transfer interactions between seproxetine and different π-electron acceptors. They performed molecular docking calculations to study the interactions with serotonin, dopamine, and TrkB kinase receptors. This research helps in understanding the potential of seproxetine in various therapeutic applications by analyzing its binding efficiency and stability (Alsanie et al., 2022).
properties
IUPAC Name |
(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTWWEPBGGXBTO-RSAXXLAASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155625 | |
Record name | Seproxetine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Seproxetine hydrochloride | |
CAS RN |
127685-30-7 | |
Record name | Seproxetine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127685307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seproxetine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEPROXETINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4QYN23H2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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